(2S)-Pyrrolidine-2,4-dicarboxylic acid

Description

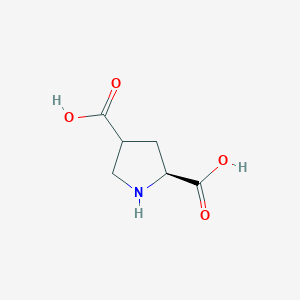

(2S)-Pyrrolidine-2,4-dicarboxylic acid (tPDC) is a five-membered pyrrolidine ring derivative with two carboxyl groups at positions 2 and 4, where the 2-position has an (S)-stereochemical configuration. This compound is a well-characterized inhibitor of glutamate transporters, particularly the excitatory amino acid transporter (EAAT) family . By blocking glutamate uptake, tPDC increases extracellular glutamate concentrations, making it a valuable tool in neurological studies to investigate synaptic transmission, excitotoxicity, and receptor desensitization .

Properties

CAS No. |

186830-21-7 |

|---|---|

Molecular Formula |

C6H9NO4 |

Molecular Weight |

159.14 g/mol |

IUPAC Name |

(2S)-pyrrolidine-2,4-dicarboxylic acid |

InChI |

InChI=1S/C6H9NO4/c8-5(9)3-1-4(6(10)11)7-2-3/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3?,4-/m0/s1 |

InChI Key |

NRSBQSJHFYZIPH-BKLSDQPFSA-N |

SMILES |

C1C(CNC1C(=O)O)C(=O)O |

Isomeric SMILES |

C1[C@H](NCC1C(=O)O)C(=O)O |

Canonical SMILES |

C1C(CNC1C(=O)O)C(=O)O |

Synonyms |

2,4-Pyrrolidinedicarboxylicacid,(2S)-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Pyridine-2,4-Dicarboxylic Acid

Structure : A six-membered aromatic pyridine ring with carboxyl groups at positions 2 and 4.

Key Findings :

- Acts as a competitive inhibitor of enzymes such as JMJD5 (a 2-oxoglutarate-dependent oxygenase) and LigI (an amidohydrolase involved in lignin degradation).

- Binds to JMJD5 in a manner analogous to 2-oxoglutarate (2OG), with structural superimposition revealing a Cα RMSD of 0.149 Å .

- Inhibits LigI with an apparent inhibition constant (Ki) of 75 ± 2 μM, weaker than 5-hydroxyisophthalic acid (Ki = 40 ± 3 μM) .

(2S,4S)-Azetidine-2,4-Dicarboxylic Acid

Structure : A four-membered azetidine ring with carboxyl groups at positions 2 and 4, both in the (S)-configuration.

Key Findings :

Amino-Pyrrolidine Tricarboxylic Acids (APTCs)

Structure: Pyrrolidine derivatives with three carboxyl groups, e.g., (2S,4S)-4-amino-1-[(E)-3-carboxyacryloyl]pyrrolidine-2,4-dicarboxylic acid (FP0429). Key Findings:

- Docking studies suggest the additional carboxyl group enhances interactions with the Venus Flytrap (VFT) domain of mGlu receptors .

Comparison to tPDC : The third carboxyl group and extended side chain in APTCs confer receptor subtype specificity, unlike tPDC, which broadly inhibits glutamate transporters.

Pyrrolidine-3,4-Dicarboxylic Acid Derivatives

Structure : Pyrrolidine with carboxyl groups at positions 3 and 4.

Key Findings :

- (S,S)-pyrrolidine-3,4-dicarboxylic acid derivatives act as Toll-like receptor (TLR) agonists. For example, compound 12 (EC50 = 100 nM in mouse macrophages) showed activity dependent on strict stereochemical control .

Comparison to tPDC : The shift of carboxyl groups to positions 3 and 4 alters target selectivity, favoring immune modulation over glutamate transport inhibition.

2-Methyl-Thiazolidine-2,4-Dicarboxylic Acid

Structure : A five-membered thiazolidine ring with a methyl group at position 2 and carboxyl groups at positions 2 and 4.

Key Findings :

- Comparison to tPDC: The sulfur-containing thiazolidine ring introduces redox-active properties, diverging from tPDC’s primary role in glutamate regulation.

Preparation Methods

Synthesis from L-Proline Derivatives

L-Proline serves as a cost-effective and enantiomerically pure starting material for the synthesis of (2S)-pyrrolidine-2,4-dicarboxylic acid due to its inherent (2S) configuration. A practical route involves the acylation of L-proline with chloroacetyl chloride in tetrahydrofuran (THF), followed by reflux to form (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid (Figure 1) . This intermediate undergoes further functionalization:

-

Reaction Conditions : THF solvent, stoichiometric chloroacetyl chloride (1.5 eq), reflux for 2 hours.

-

Workup : Ethyl acetate extraction and brine washing to isolate the product in 85–90% yield .

This method avoids cumbersome N-protection/deprotection steps, streamlining the synthesis. Subsequent hydrolysis of the chloroacetyl group under basic conditions (e.g., NaOH) yields the dicarboxylic acid derivative. However, side reactions such as racemization at C2 must be mitigated by maintaining mild hydrolysis conditions (pH 7–8, 25°C) .

Catalytic Hydrogenation of Olefinic Precursors

Catalytic hydrogenation of unsaturated pyrrolidine derivatives offers a stereocontrolled pathway to this compound. Patent WO2014206257A1 discloses the hydrogenation of a single-configuration chiral precursor (e.g., (S)-N-p-methoxybenzyl-2-tert-butoxycarbonyl-4-benzyloxycarbonyl-2,3-dihydro-1H-pyrrole) using palladium on carbon (Pd/C) under high-pressure hydrogen (1.4–1.5 MPa) .

-

Key Steps :

Comparative studies highlight that racemic mixtures form if non-chiral starting materials are used, underscoring the necessity of enantiopure precursors . Post-hydrogenation, acid hydrolysis (e.g., HCl) removes protective groups, yielding the target dicarboxylic acid.

Hydrolysis of Ester Intermediates

Ester-to-acid conversion is a critical step in many synthetic routes. For example, dimethyl N-benzylpyrrolidine-3,4-dicarboxylate undergoes alkaline hydrolysis (LiOH, H2O/THF) to produce the dicarboxylic acid (Figure 2) .

-

Optimized Conditions :

Parameter Value Solvent THF/H2O (3:1) Base LiOH (2.0 eq) Temperature 25°C Time 8 hours Yield 89%

This method preserves the (2S) configuration when conducted at ambient temperature, avoiding epimerization . The benzyl group is subsequently removed via hydrogenolysis (H2, Pd/C), though alternative protective groups (e.g., tert-butoxycarbonyl) may enhance compatibility with acidic workups.

Stereochemical Considerations and Analytical Validation

Maintaining the (2S) configuration requires meticulous control during synthesis. Circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm stereochemistry. For instance, the optical rotation of this compound ([α]D²⁵ = −33.5° (c = 1, H2O)) aligns with literature values for the (2S,4S) diastereomer . X-ray crystallography of intermediate esters further validates spatial arrangements .

Scalability and Industrial Applications

Large-scale production necessitates cost-effective and high-yielding processes. The L-proline route is favored industrially due to:

-

Low-cost raw materials : L-proline (~$50/kg) vs. synthetic chiral auxiliaries (~$500/kg).

-

Minimal purification steps : Direct crystallization from ethyl acetate/water mixtures.

However, catalytic hydrogenation methods offer superior stereocontrol for applications requiring >99% ee, such as pharmaceutical intermediates.

Q & A

Q. What are the primary methodologies for synthesizing and characterizing (2S)-pyrrolidine-2,4-dicarboxylic acid?

Answer: Synthesis typically involves hydrolysis of diethyl esters (e.g., diethyl thiazolidine-2,4-dicarboxylate) under basic conditions, followed by acidification to precipitate the dicarboxylic acid . Key steps include:

- Reaction conditions : Use of cesium carbonate in aqueous methanol for hydrolysis.

- Stereochemical control : Separation of diastereomers via successive crystallizations (e.g., H₂O/MeOH mixtures) to isolate the (2S,4R) or (2S,4S) configurations .

- Characterization : Confirmation of structure via ¹H/¹³C NMR, X-ray crystallography (using SHELX programs for refinement ), and mass spectrometry.

Q. How is this compound used to study glutamate transporters in neuropharmacology?

Answer: The compound acts as a competitive inhibitor of excitatory amino acid transporters (EAAT2, EAAT4, EAAT5), reversing glutamate uptake and elevating extracellular glutamate levels . Methodologies include:

- Microdialysis : Retro-dialysis of 0.5 mM this compound in artificial cerebrospinal fluid (aCSF) to measure extracellular glutamate changes .

- Pharmacological validation : Co-administration with NMDA/AMPA receptor antagonists (e.g., CPP, LY293558) to confirm transporter-mediated effects .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the compound’s effects in different neuronal systems?

Answer: Contradictions (e.g., variable glutamate elevation in striatum vs. hippocampus) arise from differences in:

- Calcium dependency : Extracellular Ca²⁺ reduction (0.1 mM) attenuates glutamate release by 55%, suggesting synaptic activity involvement .

- Sodium channel modulation : Tetrodotoxin (1 µM) reduces glutamate levels by 46%, indicating action potential-dependent release .

- Experimental design : Use region-specific microdialysis probes and validate with receptor antagonists to isolate transporter-specific effects .

Q. What advanced techniques are used to analyze the stereochemical and structural properties of this compound?

Answer:

Q. How does the compound’s inhibition mechanism differ from other dicarboxylic acid derivatives (e.g., pyridine-2,4-dicarboxylic acid)?

Answer:

- EAAT specificity : this compound targets EAAT2/4/5 (Ki not reported), while pyridine-2,4-dicarboxylic acid inhibits LigI (Ki = 75 µM) .

- Structural determinants : The pyrrolidine ring’s rigidity and carboxylate spacing favor EAAT binding, unlike pyridine derivatives .

- Validation : Competitive binding assays with radiolabeled ligands (e.g., ³H-glutamate) to compare inhibition potency .

Q. What experimental protocols optimize the use of this compound in glutamate uptake studies?

Answer:

- Dose-response curves : Test 0.1–1.0 mM concentrations to avoid non-specific receptor activation .

- Control conditions : Include Ca²⁺-free aCSF and tetrodotoxin to distinguish transporter reversal from synaptic release .

- Quantification : Pair microdialysis with HPLC or fluorometric assays for glutamate measurement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.